1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine
Overview
Description
“1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine” is a chemical compound with the molecular formula C10H20N2O . It is also known by its IUPAC name "1-tetrahydropyran-4-ylpiperidin-4-amine" .
Molecular Structure Analysis
The molecular structure of “1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine” consists of a piperidine ring attached to a tetrahydro-2H-thiopyran ring . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the current resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine” include a molecular weight of 184.28 . It is a solid at room temperature . More specific properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Antimicrobial and Anticonvulsant Screening
- Field : Medical Chemistry
- Application : This compound has been used in the synthesis of thiazoles and selenazoles, which have shown strong activity against Candida spp. and some strains of Candida spp. isolated from clinical materials .
- Method : The compound was used in the synthesis of 22 novel thiazoles and selenazoles derived from dihydro-2H-thiopyran-4(3H)-one .
- Results : Compounds derived from this compound showed very strong activity against Candida spp. with MIC ranging from 1.95 to 15.62mg/ml. Some of these compounds also showed statistically significant anticonvulsant activity in the pentylenetetrazole model .
Preparation of Stable Free Nitroxyl Radicals, Photosensitive Semiconductors, and Electrochromic Materials
- Field : Material Science
- Application : Tetrahydro-4H-thiopyran-4-ones are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors, and electrochromic materials .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not specified in the source .
Synthesis of Dipeptides, Spiroimidazolones, Tetrahydrocarbazoles, and α-Hydroxy Esters
- Field : Organic Chemistry
- Application : The compound has been utilized in various condensation reactions for the preparation of dipeptides, spiroimidazolones, tetrahydrocarbazoles, and α-hydroxy esters .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not specified in the source .
Preparation of Synthetic Juvenile Hormones and Pheromones
- Field : Biochemistry
- Application : Tetrahydro-4H-thiopyran-4-ones are valuable reagents for the preparation of synthetic juvenile hormones and pheromones .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not specified in the source .
Antitumor, Antibacterial, Antiparasitic, and Antifungal Activity
- Field : Pharmacology
- Application : Some derivatives of tetrahydro-4H-thiopyran-4-ones have been characterized with antitumor, antibacterial, antiparasitic, and antifungal activity .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not specified in the source .
Inhibitors of Phosphodiesterase and β-secretase BACE1
- Field : Neuropharmacology
- Application : Some derivatives of tetrahydro-4H-thiopyran-4-ones have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1 .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not specified in the source .
Synthesis of Stable Free Spirocyclic Nitroxyl Radicals
- Field : Organic Chemistry
- Application : Tetrahydro-4H-thiopyran-4-ones are successfully employed in organic synthesis to access stable free spirocyclic nitroxyl radicals .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not specified in the source .
Preparation of Photosensitive Semiconductors and Electrochromic Materials
- Field : Material Science
- Application : Tetrahydro-4H-thiopyran-4-ones are valuable reagents for the preparation of photosensitive semiconductors and electrochromic materials .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not specified in the source .
Synthesis of Synthetic Analogs of Natural Compounds
- Field : Biochemistry
- Application : Tetrahydro-4H-thiopyran-4-ones are valuable reagents for the synthesis of synthetic analogs of natural compounds .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not specified in the source .
Safety And Hazards
properties
IUPAC Name |
1-(thian-4-yl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2S/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10/h9-10H,1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDBWJGRQUBZBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2CCSCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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